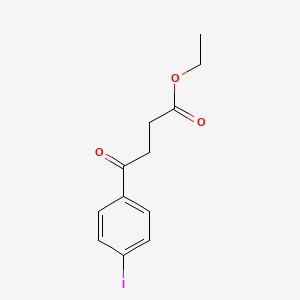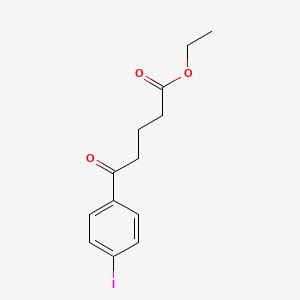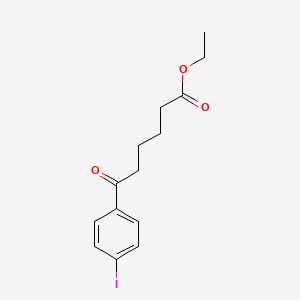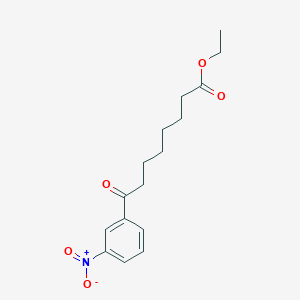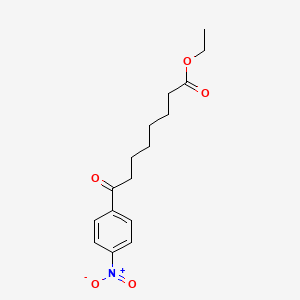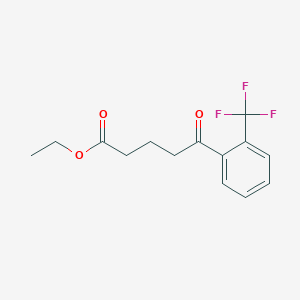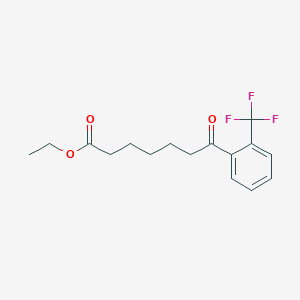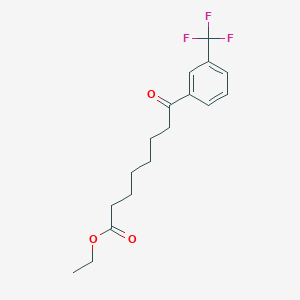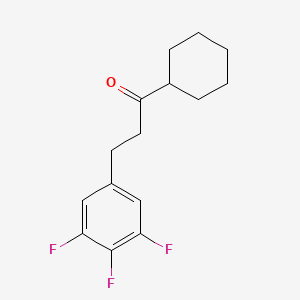
Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone
カタログ番号 B1327959
CAS番号:
898778-77-3
分子量: 270.29 g/mol
InChIキー: FVPZCJOPMSLDFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone” is a chemical compound with the CAS Number: 898778-77-3. It has a molecular weight of 270.29 and its IUPAC name is 1-cyclohexyl-3-(3,4,5-trifluorophenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2 . This indicates the molecular structure of the compound.科学的研究の応用
Synthesis and Catalytic Applications
- Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone, and its derivatives, are used in various synthesis processes. For instance, Wakselman and Tordeux (1982) demonstrated the preparation of trifluoroethyl cyclohexyl ketone and its subsequent use in the Bayer-Villiger oxidation process, yielding cyclohexyl trifluoropropionate (Wakselman & Tordeux, 1982).
- In the field of catalysis, the reactions of cyclohexanone derivatives with deuterium, catalyzed by platinum group metals, were explored by Teratani et al. (1981) and Chihara & Tanaka (1979), highlighting the selectivity and efficiency of these catalysts (Teratani et al., 1981); (Chihara & Tanaka, 1979).
Organic Chemistry and Material Science
- Uchiyama et al. (1998) investigated the cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives, yielding quinolin-8-ols and tetrahydroquinolin-8-ols, showcasing the compound's role in the synthesis of complex organic structures (Uchiyama et al., 1998).
- In material science, the interaction of unsaturated ketones, including cyclohexanone derivatives, with semiconductor surfaces was explored by Wang et al. (2002), indicating the potential for fine-tuning semiconductor properties (Wang et al., 2002).
Analytical Chemistry
- Mizell & Simpson (1961) described the use of a solvent system including cyclohexanone for the paper chromatographic separation of amino acids, underlining its utility in analytical chemistry (Mizell & Simpson, 1961).
Miscellaneous Applications
- Cyclohexanone derivatives are also involved in various chemical reactions and syntheses, as shown by Murahashi et al. (2000) in the oxidation of alkanes and by Gadzhili et al. (2005) in the formation of nicotinic acids (Murahashi et al., 2000); (Gadzhili et al., 2005).
特性
IUPAC Name |
1-cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPZCJOPMSLDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645042 |
Source


|
| Record name | 1-Cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-77-3 |
Source


|
| Record name | 1-Cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 4-(4-iodophenyl)-4-oxobutyrate
898777-39-4
Ethyl 5-(4-iodophenyl)-5-oxovalerate
898777-42-9
Ethyl 6-(4-iodophenyl)-6-oxohexanoate
854658-72-3
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate
898777-45-2

